molecular formula C18H21NO2 B14226753 N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide CAS No. 823817-62-5

N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide

Cat. No.: B14226753
CAS No.: 823817-62-5
M. Wt: 283.4 g/mol
InChI Key: NSOPJCNVPOWHTM-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide is an organic compound with a complex structure that includes a methoxyphenyl group, a phenylbutan-1-imine group, and an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide typically involves the reaction of 4-methoxybenzylamine with 3-phenylbutan-1-one under specific conditions to form the imine intermediate. This intermediate is then oxidized to form the N-oxide. Common oxidizing agents used in this process include hydrogen peroxide and m-chloroperbenzoic acid. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize by-products. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide undergoes various chemical reactions, including:

    Oxidation: The N-oxide group can be further oxidized under strong oxidizing conditions.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Further oxidized N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the oxidative state of biological systems. The imine group can interact with nucleophiles, affecting enzyme activity and protein function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine: Lacks the N-oxide group, resulting in different chemical properties and reactivity.

    4-Methoxybenzylamine: A simpler compound that serves as a precursor in the synthesis of N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide.

    3-Phenylbutan-1-one: Another precursor used in the synthesis of the target compound.

Uniqueness

This compound is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties

Properties

CAS No.

823817-62-5

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-phenylbutan-1-imine oxide

InChI

InChI=1S/C18H21NO2/c1-15(17-6-4-3-5-7-17)12-13-19(20)14-16-8-10-18(21-2)11-9-16/h3-11,13,15H,12,14H2,1-2H3

InChI Key

NSOPJCNVPOWHTM-UHFFFAOYSA-N

Canonical SMILES

CC(CC=[N+](CC1=CC=C(C=C1)OC)[O-])C2=CC=CC=C2

Origin of Product

United States

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